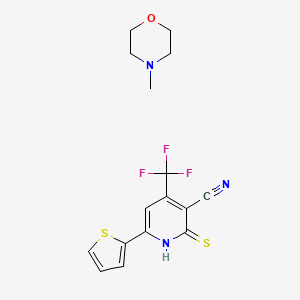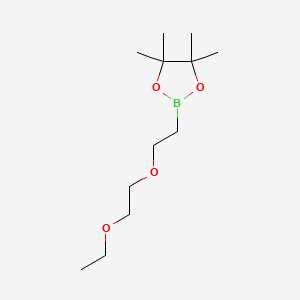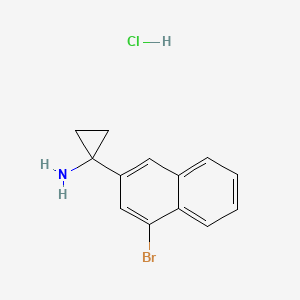
1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H12BrN·HCl It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopropanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyclopropanation: The brominated naphthalene is then subjected to cyclopropanation to introduce the cyclopropane ring. This can be done using diazomethane (CH2N2) or a similar reagent.
Amination: The cyclopropane derivative is then aminated to introduce the amine group. This can be achieved using ammonia (NH3) or an amine source under appropriate conditions.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromonaphthalene: A similar compound with an amino group at the 1-position and a bromine atom at the 4-position.
Cyclopropanamine, 1-(5-bromo-2-pyrimidinyl)-, hydrochloride: A compound with a cyclopropanamine group and a bromine atom on a pyrimidine ring.
Uniqueness
1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, including the combination of a bromonaphthalene moiety and a cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H13BrClN |
|---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
1-(4-bromonaphthalen-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-12-8-10(13(15)5-6-13)7-9-3-1-2-4-11(9)12;/h1-4,7-8H,5-6,15H2;1H |
InChI Key |
LNIZBTIWZPXPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3C(=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
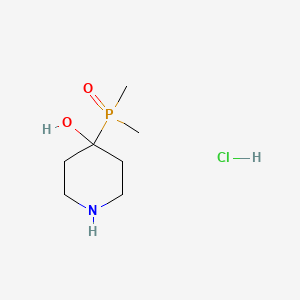

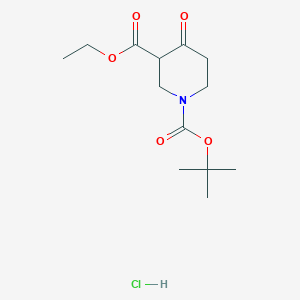
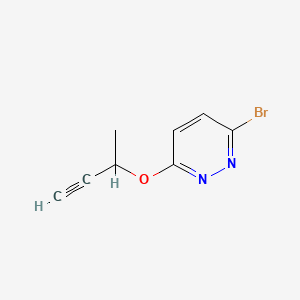
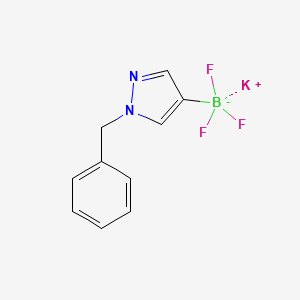
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
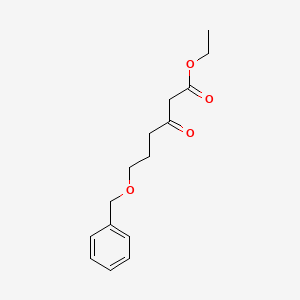
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
